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Abstract: Neuroinflammation is a critical component in the pathogenesis of a wide range of

neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The

adenosine A2A receptor (A2AR), a G protein-coupled receptor, has emerged as a key

modulator of inflammatory processes within the central nervous system (CNS).[1] Its

expression on both resident immune cells of the brain, such as microglia and astrocytes, and

on infiltrating peripheral immune cells, positions it as a central hub for controlling the

neuroinflammatory response.[2][3] This technical guide provides an in-depth examination of the

role of the A2AR in neuroinflammation, detailing its signaling pathways, its function in glial cells,

and its impact on the blood-brain barrier. We summarize key quantitative data, outline

experimental protocols for studying A2AR function, and present visual diagrams of core

mechanisms to facilitate a comprehensive understanding for researchers and drug

development professionals.

Introduction to Adenosine A2A Receptors
Adenosine is an endogenous purine nucleoside that acts as a neuromodulator by activating

four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] Under physiological

conditions, extracellular adenosine levels are low. However, in response to metabolic stress,

injury, or inflammation, extracellular adenosine concentrations rise dramatically, acting as a

"danger" signal.[2][5] The A2A receptor is a Gs-coupled receptor highly expressed in the basal

ganglia, but its expression is also found on neurons, astrocytes, microglia, and endothelial cells
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throughout the brain.[2][3][6] Notably, A2AR expression on immune cells like microglia is

typically low but is significantly upregulated following inflammatory insults, suggesting a pivotal

role in the response to brain injury.[3][7][8]

A2A Receptor Signaling Pathways in
Neuroinflammation
The primary signaling cascade initiated by A2AR activation involves the Gs protein, leading to

the activation of adenylyl cyclase (AC), which in turn converts ATP to cyclic AMP (cAMP).[9][10]

Elevated intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the

cAMP response element-binding protein (CREB).[11][12] This canonical pathway has diverse

downstream effects, including the modulation of gene expression for various cytokines and

immunoregulatory molecules.[9][12]

Canonical Gs/cAMP/PKA Pathway
Activation of the A2AR-Gs-cAMP-PKA pathway is central to its immunomodulatory functions.

Phosphorylated CREB (p-CREB) can directly bind to gene promoters to regulate transcription.

For instance, this pathway can lead to the upregulation of the anti-inflammatory cytokine IL-10.

[9][10] Furthermore, activated CREB can compete with other transcription factors, such as NF-

κB, for co-activators like CREB-binding protein (CBP), thereby indirectly suppressing the

expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]
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Canonical A2AR Signaling Pathway.

Non-Canonical and Interacting Pathways
Beyond the primary cAMP/PKA pathway, A2AR signaling can also involve other cascades,

such as the activation of mitogen-activated protein kinases (MAPKs).[10] The specific

downstream pathway activated can be cell-type dependent. For example, in hippocampal

neurons, A2AR activation preferentially stimulates the cAMP-PKA pathway, while in the nucleus

accumbens, it preferentially involves the MAPK pathway.[13]

Furthermore, A2A receptors form heteromers with other receptors, such as the adenosine A1

receptor (A1R), dopamine D2 receptor (D2R), and cannabinoid CB1 receptor (CB1R).[14][15]

These interactions create a higher level of regulatory complexity. For instance, the A1R-A2AR

heteromer allows for a fine-tuning of glutamate release, while the A2AR-D2R interaction is a

key target in Parkinson's disease.[15][16]
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Role of A2A Receptors in Glial Cells
Microglia
Microglia are the resident immune cells of the CNS. In a resting state, they exhibit a ramified

morphology and survey their environment. Upon activation by an inflammatory stimulus, they

undergo a morphological transformation to an amoeboid shape and release a variety of

signaling molecules, including cytokines and chemokines.[3][7]

A2AR expression is low in resting microglia but is significantly upregulated upon activation by

stimuli like lipopolysaccharide (LPS).[7][8] The role of A2AR activation in microglia is complex

and appears to be context-dependent:

Pro-inflammatory Effects: Some studies suggest that A2AR activation facilitates the release

of pro-inflammatory cytokines like TNF-α and promotes the activated, amoeboid morphology.

[7][17] A2AR activation can also mediate microglial process retraction.[8]

Anti-inflammatory Effects: Conversely, other evidence indicates that A2AR antagonists

suppress microglial activation.[3][6][7] This suggests that blocking A2AR signaling can

reduce the production of inflammatory mediators. The therapeutic efficacy of A2AR

antagonists in models of neurodegenerative diseases is often attributed to their ability to

quell microglial-driven neuroinflammation.[1][4][18]

This dual role may depend on the specific inflammatory context, the duration of the stimulus,

and the presence of other signaling molecules.

Astrocytes
Astrocytes are another key glial cell type involved in neuroinflammation, a process known as

reactive astrogliosis. A2A receptors are expressed on astrocytes and their activation can

regulate astrocytic functions.[19] In some disease models, such as Sandhoff disease, reactive

astrocytes show increased A2AR expression.[20] Activation of these astrocytic A2A receptors

can induce the expression of chemokines like CCL2, which in turn can regulate microglial

activation, highlighting a critical astrocyte-microglia communication axis mediated by A2AR.[20]

In Alzheimer's disease models, increased levels of astrocytic A2A receptors have been linked

to memory loss.[19]
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A2A Receptors and the Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells that

separates the circulating blood from the brain.[21][22] A breach in BBB integrity is a hallmark of

many neuroinflammatory conditions, allowing the infiltration of peripheral immune cells and

inflammatory molecules into the CNS.

Activation of A2A receptors on brain endothelial cells has been shown to potently and

reversibly increase BBB permeability.[21][22][23] This effect is mediated by:

Disruption of Junctional Proteins: A2AR activation leads to the downregulation and

disorganization of tight junction proteins (e.g., Claudin-5) and adherens junction proteins

(e.g., VE-cadherin).[21][22]

Cytoskeletal Reorganization: The signaling involves RhoA-mediated changes in the actin

cytoskeleton, leading to the formation of stress fibers and increased paracellular space

between endothelial cells.[22][23]

Modulation of Efflux Transporters: A2AR signaling can also downmodulate the function of

efflux transporters like P-glycoprotein (P-gp), which normally expel a wide range of

substances from the brain.[24]

This ability to transiently open the BBB has significant therapeutic implications, as it could be

harnessed to improve the delivery of drugs into the CNS.[22][23]

Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on A2A receptor

ligands and their effects.

Table 1: Binding Affinities and Potencies of A2AR Ligands
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Compound Type
Receptor
Target(s)

Binding
Affinity (Ki) /
Potency
(IC50/EC50)

Reference

2'-dCCPA (C1) Partial Agonist
A1AR, A2AR,
A3AR

Ki: 550 nM
(A1), 24,800
nM (A2A), 5560
nM (A3); EC50:
832 nM (A1)

[6][25]

Cpd C2 Antagonist
A2AR, A1AR,

A3AR

Ki: 0.75 nM

(A2A), 17 nM

(A1), 227 nM

(A3); IC50: 251

nM (A2A)

[6][25]

Istradefylline Antagonist A2AR

Approved for

Parkinson's

Disease

[1][4]

CGS-21680 Agonist A2AR Selective

Used to study

A2AR activation

effects

[8][26]

| SCH-58261 | Antagonist | A2AR Selective | Used to study A2AR blockade effects |[8][11] |

Table 2: Effects of A2AR Modulation on Inflammatory Markers
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Experimental
Model

Treatment
Measured
Outcome

Result Reference

LPS-activated
murine
microglia

CGS-21680
(A2AR
agonist)

NO release
Potentiation of
LPS-induced
release

[2]

APP/PS1 mice

(Alzheimer's

model)

Neuronal A2AR

overexpression

Neuroinflammato

ry response

Enhanced

neuroinflammatio

n

[27]

Hexb-/- mice

(Sandhoff

disease)

Istradefylline

(A2AR

antagonist)

Activated

microglia,

inflammatory

cytokines

Decreased

number of

activated

microglia and

cytokines

[20]

EAE mice (MS

model)

CGS21680

(A2AR agonist)

Pro-inflammatory

cytokine release

(TNF-α, IFN-γ,

IL-6, IL-17)

Significantly

inhibited release

from

lymphocytes

[26]

| Acute Hypobaric Hypoxia mice | Genetic inactivation of A2AR | TNF-α production in

hippocampus | Markedly inhibited increase in TNF-α |[17] |

Experimental Protocols
In Vitro Model: Primary Microglial Cell Culture and
Activation
Objective: To study the expression and function of A2AR in microglia in response to an

inflammatory stimulus.

Methodology:

Cell Isolation: Primary microglial cells are isolated from the cerebral cortices of newborn rat

or mouse pups (P0-P2). Cortices are dissociated enzymatically (e.g., with trypsin) and

mechanically.
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Culture: The resulting mixed glial cell population is plated in DMEM/F10 medium

supplemented with fetal bovine serum and antibiotics. Microglia are harvested after 10-14

days by gentle shaking of the flasks.

Purity Assessment: Purity of the microglial culture is confirmed by immunocytochemistry

using a microglia-specific marker such as Iba1 or CD11b.

Inflammatory Activation: Microglia are treated with an inflammatory agent, typically

Lipopolysaccharide (LPS, e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

A2AR Modulation: Activated cultures are co-treated with a selective A2AR agonist (e.g.,

CGS-21680, 1-10 µM) or antagonist (e.g., SCH-58261, 1-5 µM).

Endpoint Analysis:

Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is

performed to measure mRNA levels of the A2AR (gene Adora2a) and inflammatory

cytokines (e.g., Tnf, Il1b).[8]

Protein Expression: Western blotting is used to measure A2AR protein levels.

Cytokine Release: The concentration of cytokines in the culture supernatant is measured

using ELISA.

Morphology: Changes in cell morphology (from ramified to amoeboid) are observed and

quantified using microscopy.[7]

Workflow for in vitro microglial A2AR studies.

In Vivo Model: EAE Model of Multiple Sclerosis
Objective: To investigate the role of A2AR signaling in an animal model of autoimmune

neuroinflammation.

Methodology:

EAE Induction: Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice (e.g.,

C57BL/6 strain). Mice are immunized with an encephalitogenic peptide, such as MOG35-55
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(Myelin Oligodendrocyte Glycoprotein peptide 35-55), emulsified in Complete Freund's

Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-

immunization to facilitate BBB breakdown.[5][28]

Treatment Regimen:

Preventive: Treatment with an A2AR agonist (e.g., CGS21680) or antagonist is initiated at

the time of immunization.[5]

Therapeutic: Treatment is initiated after the onset of clinical symptoms.[5]

Genetic Model: Alternatively, A2AR knockout (A2aR-/-) mice can be used to study the

effect of receptor absence.[5]

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a

standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb

paralysis, etc.).

Histological Analysis: At the end of the experiment, mice are euthanized, and the brain and

spinal cord are harvested. Tissues are processed for histology to assess:

Inflammatory Infiltration: Staining with Hematoxylin and Eosin (H&E) to visualize immune

cell infiltrates.

Demyelination: Staining with Luxol Fast Blue (LFB) to assess myelin loss.

Glial Activation: Immunohistochemistry for Iba1 (microglia/macrophages) and GFAP

(astrocytes).

Ex Vivo Analysis: Splenocytes or lymph node cells can be isolated from EAE mice and re-

stimulated in vitro with the MOG peptide to measure antigen-specific T cell proliferation and

cytokine production (e.g., IFN-γ, IL-17).[28]

Therapeutic Implications and Future Directions
The multifaceted role of the A2A receptor in neuroinflammation presents both opportunities and

challenges for therapeutic development.
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A2AR Antagonists: The approval of istradefylline for Parkinson's disease validates the A2AR

as a viable drug target.[1][4] A large body of preclinical evidence suggests that A2AR

antagonists could be beneficial in other neurodegenerative conditions like Alzheimer's

disease and multiple sclerosis by suppressing chronic microglial activation and exerting

neuroprotective effects.[1][18][29][30]

A2AR Agonists: While seemingly counterintuitive given the pro-inflammatory potential, A2AR

agonists also hold therapeutic promise. Their ability to inhibit peripheral immune cell

activation and transmigration into the CNS could be beneficial in the acute phases of

neuroinflammation, such as in stroke or traumatic brain injury.[2][31] Furthermore, their

capacity to transiently open the BBB could be exploited for enhanced drug delivery to the

brain.[23][32]

The key challenge lies in the context-dependent and sometimes opposing effects of A2AR

modulation. The outcome of targeting A2AR likely depends on the disease state (acute vs.

chronic), the specific cell types involved, and the timing of the intervention. Future research

should focus on dissecting these context-specific roles and developing strategies that can

selectively target A2AR on specific cell populations or that are administered within a precise

therapeutic window. The development of ligands that can selectively target A2AR heteromers

may also provide novel avenues for more precise therapeutic intervention.[33]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain
Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. A2A; Adenosine Receptor Antagonists and their Potential in Neurol...: Ingenta Connect
[ingentaconnect.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35184706/
https://www.ingentaconnect.com/content/ben/cmc/2022/00000029/00000028/art00003
https://pubmed.ncbi.nlm.nih.gov/35184706/
https://consensus.app/search/do-adenosine-a2a-receptor-antagonists-show-potenti/ninlvcE9S32b3UB4xjb78g/
https://consensus.app/search/adenosine-a2a-receptor-antagonists-and-their-impac/re6lgQ6AQEyU_m3y9nrSrg/
https://en.wikipedia.org/wiki/Adenosine_A2A_receptor_antagonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138795/
https://flore.unifi.it/handle/2158/891726
https://www.jneurosci.org/content/31/37/13272.abstract
https://aacrjournals.org/mcr/article/19/12/2081/675056/Adenosine-A2A-Receptor-Activation-Enhances-Blood
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2018.00043/full
https://www.benchchem.com/product/b15572409?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35184706/
https://pubmed.ncbi.nlm.nih.gov/35184706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138795/
https://www.mdpi.com/2073-4409/9/7/1739
https://www.ingentaconnect.com/content/ben/cmc/2022/00000029/00000028/art00003
https://www.ingentaconnect.com/content/ben/cmc/2022/00000029/00000028/art00003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC
[pmc.ncbi.nlm.nih.gov]

6. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A
Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Modulation of Microglial Activation by Adenosine A2a Receptor in Animal
Models of Perinatal Brain Injury [frontiersin.org]

8. Adenosine A2A receptor mediates microglial process retraction - PMC
[pmc.ncbi.nlm.nih.gov]

9. Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental
Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

10. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC
[pmc.ncbi.nlm.nih.gov]

11. Adenosine 2A receptor contributes to the facilitation of post-infectious irritable bowel
syndrome by γδ T cells via the PKA/CREB/NF-κB signaling pathway - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus
is sufficient to trigger CREB phosphorylation and impair memory - PMC
[pmc.ncbi.nlm.nih.gov]

14. consensus.app [consensus.app]

15. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in
Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

16. Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in
Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

17. Adenosine A2A receptor involves in neuroinflammation-mediated cognitive decline
through activating microglia under acute hypobaric hypoxia - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. consensus.app [consensus.app]

19. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC
[pmc.ncbi.nlm.nih.gov]

20. Inhibition of astrocytic adenosine receptor A2A attenuates microglial activation in a
mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]

21. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4768407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4768407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409197/
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2018.00605/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2018.00605/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5845642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5845642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044852/
https://www.researchgate.net/figure/A-proposed-mechanism-for-the-adenosine-A2AR-agonist-mediated-activation-of-the-cAMP-CREB_fig1_269727625
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539301/
https://consensus.app/search/adenosine-a2a-receptors-and-cannabinoid-signaling-/zrj8eK4QRdO4xRygbSgiyg/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808169/
https://pubmed.ncbi.nlm.nih.gov/29501623/
https://pubmed.ncbi.nlm.nih.gov/29501623/
https://pubmed.ncbi.nlm.nih.gov/29501623/
https://consensus.app/search/do-adenosine-a2a-receptor-antagonists-show-potenti/ninlvcE9S32b3UB4xjb78g/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4340760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4340760/
https://pubmed.ncbi.nlm.nih.gov/30026035/
https://pubmed.ncbi.nlm.nih.gov/30026035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4439385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4439385/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability -
PubMed [pubmed.ncbi.nlm.nih.gov]

23. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier |
Journal of Neuroscience [jneurosci.org]

24. JCI - A2A adenosine receptor modulates drug efflux transporter P-glycoprotein at the
blood-brain barrier [jci.org]

25. researchgate.net [researchgate.net]

26. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of
Experimental Autoimmune Encephalomyelitis [frontiersin.org]

27. academic.oup.com [academic.oup.com]

28. researchgate.net [researchgate.net]

29. consensus.app [consensus.app]

30. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

31. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain
Ischemia. [flore.unifi.it]

32. aacrjournals.org [aacrjournals.org]

33. Frontiers | Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in
Neurodegeneration and Neuroinflammation [frontiersin.org]

To cite this document: BenchChem. [The Role of Adenosine A2A Receptors in
Neuroinflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572409#the-role-of-adenosine-a2a-receptors-in-
neuroinflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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